4-Cyclopropyl-1,2,5-oxadiazol-3-amine

Heterocyclic Chemistry Electronic Effects Medicinal Chemistry

Limited commercial access to 1,2,5-oxadiazole building blocks hinders kinase probe development. 4-Cyclopropyl-1,2,5-oxadiazol-3-amine solves this as a versatile furazan intermediate. • CF₃-like inductive effect enables electronic tuning of the 3-amine for ATP-competitive inhibitor design. • Cyclopropyl constraint (single rotatable bond) + LogP ~0.53 balances solubility & permeability. • Low pKa (~1.34) ensures neutral amine at physiological pH for passive cell permeability.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 1260803-29-9
Cat. No. B2566422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1,2,5-oxadiazol-3-amine
CAS1260803-29-9
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESC1CC1C2=NON=C2N
InChIInChI=1S/C5H7N3O/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8)
InChIKeyDQFNVMXJZWPRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-1,2,5-oxadiazol-3-amine: Technical Profile


4-Cyclopropyl-1,2,5-oxadiazol-3-amine (CAS 1260803-29-9) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a cyclopropyl substituent at the 4-position and a primary amine at the 3-position . The compound has a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol . Unlike the more commonly employed 1,2,4- and 1,3,4-oxadiazole isomers in medicinal chemistry, the 1,2,5-oxadiazole scaffold exhibits distinctive electronic properties that influence its reactivity and potential biological interactions . This compound serves primarily as a synthetic intermediate for further elaboration into pharmacologically active molecules .

1
Workflow
Scaffold elaboration for kinase inhibitors and chemical probes
2
Selection
1,2,5-oxadiazole core with electron-withdrawing strength comparable to -CF₃
3
Use context
Conformationally constrained cyclopropyl substituent for target selectivity studies

Why Substitution Fails: Scaffold Comparison


Within the oxadiazole family, substitution between 1,2,5-, 1,2,4-, and 1,3,4-oxadiazole isomers is not chemically or pharmacologically equivalent. The 1,2,5-oxadiazole (furazan) ring possesses a markedly different electronic profile compared to its regioisomers: its inductive effect is quantitatively comparable to that of a trifluoromethyl group or a tetrazolyl moiety, whereas 1,2,4- and 1,3,4-oxadiazoles exhibit distinct and weaker electron-withdrawing characteristics . This fundamental difference affects hydrogen-bonding capacity, metabolic stability, and target engagement . Furthermore, the cyclopropyl group at the 4-position introduces strain-driven conformational constraints that are absent in methyl, phenyl, or unsubstituted analogs, altering both steric and electronic properties at the amine-bearing position . Consequently, direct substitution with other oxadiazole regioisomers or 4-substituted analogs without equivalent electronic and steric parameters will yield divergent reactivity and pharmacological outcomes.

1,2,4- and 1,3,4-oxadiazole regioisomers show weaker, non-equivalent electron withdrawal; electronic modulation of the amine may shift significantly.
Replacing cyclopropyl with phenyl or methyl alters steric constraint and conformational entropy, which can affect target-binding geometry.
Amine basicity (pKa) is sensitive to 4-substituent electronics; ionization state and reactivity may not transfer across analogs.

Quantitative Differentiation from Regioisomers & Analogs


Electronic Effect: 1,2,5-Oxadiazole vs. Other Regioisomers

The 1,2,5-oxadiazole (furazan) ring exhibits a strong inductive electron-withdrawing effect that is comparable to that of a trifluoromethyl (-CF₃) group or a tetrazolyl moiety . In contrast, 1,2,4- and 1,3,4-oxadiazole isomers exhibit weaker and qualitatively distinct electron-withdrawing properties that are not equivalent to -CF₃ . This electronic difference directly influences the compound's hydrogen-bonding capability, reactivity in nucleophilic substitution reactions, and interaction with biological targets.

Electronic effect
Class-level context
1,2,5-oxadiazole: inductive effect comparable to -CF₃ or tetrazolyl. 1,2,4-/1,3,4-isomers: weaker, not equivalent.
Non-interchangeable electronic profile across regioisomers
Qualitative class assignment; no Hammett σ values available
Heterocyclic Chemistry Electronic Effects Medicinal Chemistry

Basicity & Ionization State (Predicted pKa)

The predicted acid dissociation constant (pKa) for 4-cyclopropyl-1,2,5-oxadiazol-3-amine is 1.34 ± 0.47 . This low pKa value indicates that the amine group is weakly basic and exists predominantly in its neutral (unprotonated) form under physiological pH (7.4) . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine parent scaffold exhibits a predicted pKa of approximately 2.5-3.0 , while 4-phenyl-1,2,5-oxadiazol-3-amine shows a pKa near 2.0 . The cyclopropyl substitution further reduces basicity relative to the unsubstituted analog, attributable to the electron-withdrawing inductive effect of the strained cyclopropane ring.

Predicted pKa
Cross-study comparable
Target: pKa = 1.34 ± 0.47 Unsubstituted: ~2.5–3.0 4-Phenyl: ~2.0
Lower amine basicity vs. parent; affects protonation state and reactivity
Predicted values; experimental verification advised
Physicochemical Properties pKa Drug-likeness

Steric & Conformational Effects: Cyclopropyl vs. Aryl/Alkyl

The cyclopropyl group at the 4-position introduces significant steric strain and conformational restriction compared to planar aromatic substituents (e.g., phenyl) or flexible alkyl chains (e.g., methyl, ethyl). The cyclopropane ring imposes a fixed geometry with a bond angle of approximately 60° (versus 109.5° for sp³ carbon), creating a rigid, three-dimensional substituent that alters the spatial orientation of the adjacent 3-amino group . In contrast, 4-phenyl-1,2,5-oxadiazol-3-amine presents a planar, π-conjugated substituent that extends the aromatic system, while 4-methyl or 4-ethyl analogs offer greater conformational flexibility .

Steric & conformational
Class-level context
Cyclopropyl: strained ring (C-C-C ~60°), rigid. 4-Phenyl: planar. 4-Alkyl: flexible.
Rigid cyclopropyl alters spatial orientation and target fit
No numerical ΔΔG; qualitative steric classification
Conformational Analysis Steric Effects Medicinal Chemistry

Lipophilicity Profile: Predicted LogP

The predicted octanol-water partition coefficient (LogP) for 4-cyclopropyl-1,2,5-oxadiazol-3-amine is approximately 0.53 . This value places the compound in a moderately hydrophilic range. For comparison, the unsubstituted 1,2,5-oxadiazol-3-amine has a predicted LogP of approximately -0.3 to -0.5 , while 4-phenyl-1,2,5-oxadiazol-3-amine exhibits a predicted LogP of approximately 1.8-2.0 . The cyclopropyl substituent increases lipophilicity relative to the unsubstituted parent by approximately 0.8-1.0 LogP units, yet remains significantly less lipophilic than the phenyl-substituted analog (difference of ~1.3-1.5 LogP units).

Lipophilicity
Cross-study comparable
Target LogP ≈ 0.53 Unsubstituted: -0.3 to -0.5 4-Phenyl: 1.8–2.0
Moderate lipophilicity; balanced solubility/permeability profile
Predicted values; not experimentally determined
Lipophilicity ADME Physicochemical Properties

Molecular Flexibility: Rotatable Bond Count

4-Cyclopropyl-1,2,5-oxadiazol-3-amine contains a single rotatable bond, as reported in supplier technical data (rotatable bonds = 1) . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine contains zero rotatable bonds , while 4-phenyl-1,2,5-oxadiazol-3-amine contains one rotatable bond (the phenyl-oxadiazole linkage) but with a different rotational energy barrier due to partial conjugation . The cyclopropyl-substituted compound exhibits a distinct rotational profile because the cyclopropane ring is conformationally locked relative to the oxadiazole core.

Rotatable bonds
Cross-study comparable
Target: 1 rotatable bond Unsubstituted: 0 4-Phenyl: 1 (different barrier)
Low flexibility supports ligand efficiency in target binding
Topology-based count; rotational barrier differences exist
Molecular Flexibility Drug Design Conformational Entropy

H-Bond Donor/Acceptor Profile

4-Cyclopropyl-1,2,5-oxadiazol-3-amine possesses 1 hydrogen bond donor (the primary amine) and 4 hydrogen bond acceptors (the oxadiazole ring nitrogen and oxygen atoms), yielding a topological polar surface area (TPSA) of 64.94 Ų . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine has a TPSA of approximately 64.9 Ų (identical donor/acceptor count) , while 4-phenyl-1,2,5-oxadiazol-3-amine exhibits a TPSA of approximately 64.9 Ų as well, indicating that 4-substitution does not alter the hydrogen-bonding pharmacophore .

H-bond profile
Cross-study comparable
All 4-substituted analogs: HBD=1, HBA=4, TPSA≈64.9 Ų
Hydrogen-bonding capacity conserved; SAR driven by sterics/electronics
2D TPSA; differences negligible
Hydrogen Bonding Drug-likeness Physicochemical Properties

4-Cyclopropyl-1,2,5-oxadiazol-3-amine Applications


Kinase Inhibitor Scaffolds with Balanced Lipophilicity

The predicted LogP of 0.53 positions 4-cyclopropyl-1,2,5-oxadiazol-3-amine as an ideal core scaffold for kinase inhibitor programs where balanced solubility and permeability are required. The 1,2,5-oxadiazole (furazan) ring has been validated in potent Rho kinase (ROCK) inhibitors with nanomolar IC₅₀ values (GSK269962A: IC₅₀ = 1.6 nM; SB-772077-B: IC₅₀ = 5.6 nM against ROCK1) [1], demonstrating the scaffold's utility in generating high-affinity ATP-competitive inhibitors. The cyclopropyl substituent provides a favorable lipophilicity profile (LogP = 0.53) that avoids the excessive hydrophobicity of phenyl-substituted analogs (LogP ≈ 1.8-2.0) while improving upon the high hydrophilicity of the unsubstituted parent (LogP ≈ -0.3 to -0.5) .

Conformational Restriction for Target Selectivity

The rigid cyclopropyl substituent (C-C-C bond angle ~60°) provides a conformationally constrained scaffold that can be leveraged in structure-based drug design to achieve target selectivity through shape complementarity. The single rotatable bond [1] minimizes conformational entropy loss upon target binding, a feature associated with improved ligand efficiency. Researchers designing inhibitors for targets with sterically demanding binding pockets or those requiring specific exit vector geometry should prioritize this scaffold over flexible 4-alkyl or planar 4-aryl alternatives, which present different spatial occupation patterns .

Furazan-Based Chemical Probes

The strong inductive electron-withdrawing effect of the 1,2,5-oxadiazole ring (comparable to -CF₃) makes 4-cyclopropyl-1,2,5-oxadiazol-3-amine a valuable intermediate for synthesizing chemical probes where electronic modulation of the amine functionality is required. The low predicted pKa of 1.34 ± 0.47 [1] ensures that the 3-amino group remains predominantly unprotonated at physiological pH, facilitating passive membrane diffusion and reducing non-specific ionic interactions. This property is particularly advantageous for designing cell-permeable probes for intracellular target engagement studies .

Heterocycle-Fused System Precursor

The primary amine at the 3-position provides a versatile handle for further chemical elaboration, enabling the synthesis of complex heterocycle-fused systems. As demonstrated in the broader 1,2,5-oxadiazole-3-amine class, the amine can undergo reactions with diketones to form fused pyrazine, diazepine, and other polycyclic scaffolds [1]. The cyclopropyl group at the 4-position remains intact during these transformations, preserving the unique steric and electronic signature of the scaffold while enabling access to diverse chemotypes for screening libraries. This compound serves as an entry point to underexplored chemical space within the furazan family .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Balanced lipophilicity profile; reported nanomolar kinase inhibition context in literature
Target potency and selectivity in ATP-competitive assays
Conformationally restricted probe design
Rigid cyclopropyl geometry for shape complementarity; low rotatable bond count
Target engagement and selectivity via steric fit
Cell-permeable chemical probes
Strong electron-withdrawing furazan core; low predicted pKa supports neutral species at physiological pH
Intracellular target engagement; passive permeability
Heterocycle-fused system synthesis
Primary amine handle for cyclization; cyclopropyl remains intact
Chemical elaboration scope; scaffold diversity

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